13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In its antitumor role, the compound may interfere with DNA replication and repair processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A pyrido[2,3-d]pyrimidine derivative known for its antitumor activity.
Isopiritrexim: Another pyrido[2,3-d]pyrimidine with similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have shown potential as PARP-1 inhibitors and possess antitumor properties.
Uniqueness
What sets 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine apart is its unique combination of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine moiety. This structural arrangement imparts distinct biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H23N5O |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C26H23N5O/c1-18-16-21(19-8-4-2-5-9-19)29-26-22(18)23-24(32-26)25(28-17-27-23)31-14-12-30(13-15-31)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
FGFSGHYNSPNFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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